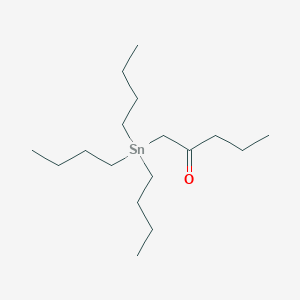
N-(2-methoxyethyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thioacetamides This compound is characterized by the presence of a pyridazine ring substituted with a p-tolyl group and a thioacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Substitution with p-Tolyl Group: The pyridazine ring is then substituted with a p-tolyl group using a Friedel-Crafts alkylation reaction.
Thioacetamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methoxyethyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(2-methoxyethyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Chemical Reactivity: Participation in chemical reactions that alter cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-methoxyethyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.
N-(2-ethoxyethyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
N-(2-methoxyethyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide is unique due to the specific combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
626223-65-2 |
|---|---|
Formule moléculaire |
C16H19N3O2S |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
N-(2-methoxyethyl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide |
InChI |
InChI=1S/C16H19N3O2S/c1-12-3-5-13(6-4-12)14-7-8-16(19-18-14)22-11-15(20)17-9-10-21-2/h3-8H,9-11H2,1-2H3,(H,17,20) |
Clé InChI |
VZCYRBKIPUHLCB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B14136062.png)



![3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B14136079.png)
![10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine](/img/structure/B14136083.png)

![2-(3-methoxyphenyl)-N-(propan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide](/img/structure/B14136089.png)


![(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate](/img/structure/B14136098.png)



